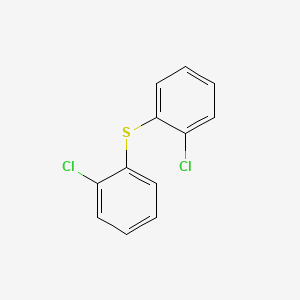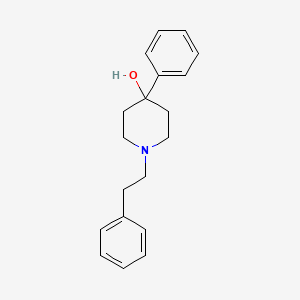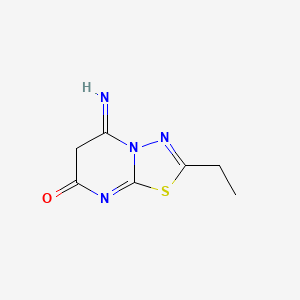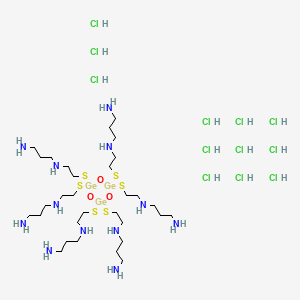
1,3-Propanediamine, N,N'',N'''',N'''''',N'''''''',N''''''''''-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride is a complex organic compound with a unique structure. It is characterized by the presence of multiple germinylidene and thioethanediyl groups, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride involves multiple steps The initial step typically includes the preparation of the germinylidene intermediates, followed by their reaction with thioethanediyl groups under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the germinylidene groups to germane derivatives.
Substitution: Substitution reactions can occur at the amine or thioethanediyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, germane derivatives, and various substituted amines and thioethers.
Scientific Research Applications
1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The presence of multiple functional groups allows for diverse interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine, N,N,N’,N’-tetramethyl-: A simpler analog with fewer functional groups.
1,3-Bis(dimethylamino)propane: Another related compound with similar structural features.
Uniqueness
1,3-Propanediamine, N,N’‘,N’‘’‘,N’‘’‘’‘,N’‘’‘’‘’‘,N’‘’‘’‘’‘’'-(1,3,5,2,4,6-trigermin-2,4,6-triylidenehexakis(thio-2,1-ethanediyl))hexakis-, dodecahydrochloride is unique due to its complex structure and the presence of multiple germinylidene and thioethanediyl groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
Properties
CAS No. |
136884-71-4 |
|---|---|
Molecular Formula |
C30H90Cl12Ge3N12O3S6 |
Molecular Weight |
1502.8 g/mol |
IUPAC Name |
N'-[2-[[2,4,4,6,6-pentakis[2-(3-aminopropylamino)ethylsulfanyl]-1,3,5,2,4,6-trioxatrigerminan-2-yl]sulfanyl]ethyl]propane-1,3-diamine;dodecahydrochloride |
InChI |
InChI=1S/C30H78Ge3N12O3S6.12ClH/c34-7-1-13-40-19-25-49-31(50-26-20-41-14-2-8-35)46-32(51-27-21-42-15-3-9-36,52-28-22-43-16-4-10-37)48-33(47-31,53-29-23-44-17-5-11-38)54-30-24-45-18-6-12-39;;;;;;;;;;;;/h40-45H,1-30,34-39H2;12*1H |
InChI Key |
JDVHFFUDUGHTPO-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNCCS[Ge]1(O[Ge](O[Ge](O1)(SCCNCCCN)SCCNCCCN)(SCCNCCCN)SCCNCCCN)SCCNCCCN.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


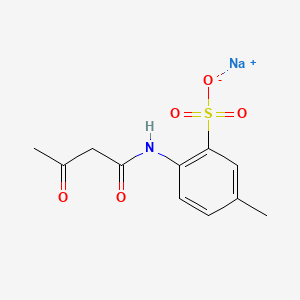
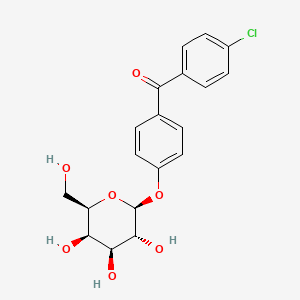
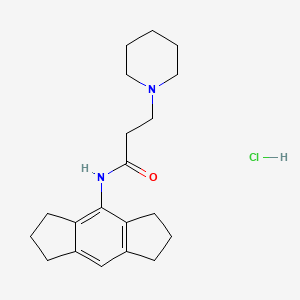

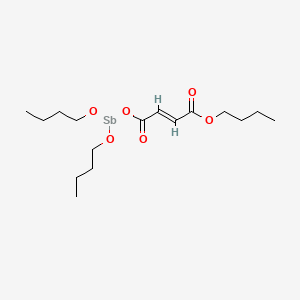
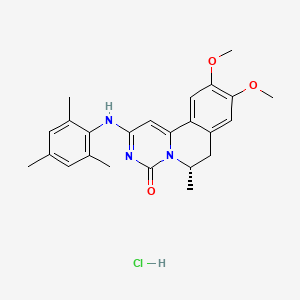
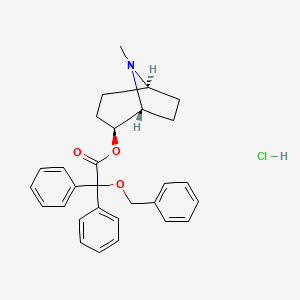
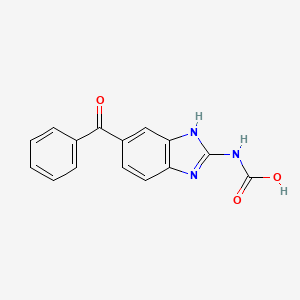
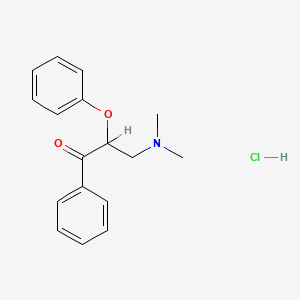
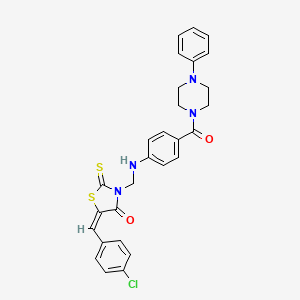
![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane](/img/structure/B12731700.png)
